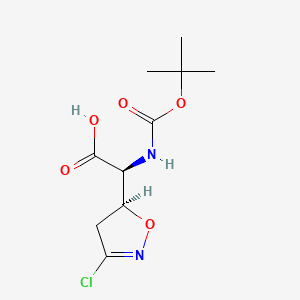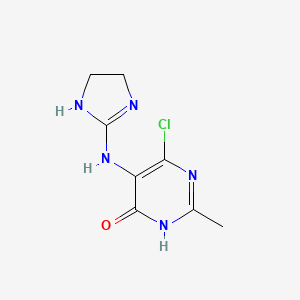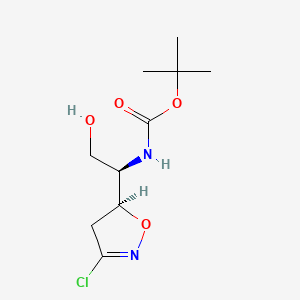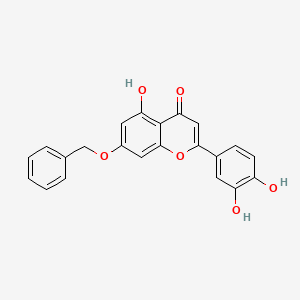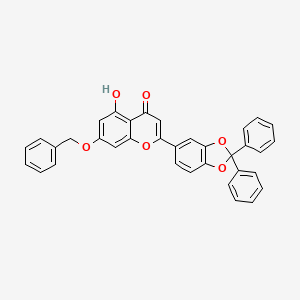![molecular formula C17H27NO2 B589640 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol CAS No. 132416-36-5](/img/structure/B589640.png)
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol” is a compound that contains a nitroxyl radical known as TEMPO . TEMPO is a stable free radical compound first prepared by Lebelev and Kazarnovskii in 1960 . It’s persistent free radical nature has been attributed to the kinetic stability imparted by the presence of its bulky substituents .
Synthesis Analysis
The synthesis of TEMPO can be achieved by the condensation of 2,2,6,6-tetramethyl-4-piperidone (TAA) with hydrazine hydrate to form a hydrazone, which then undergoes high-temperature denitrogenation to produce 2,2,6,6-tetramethylpiperidine (TEMP), and finally oxidation to yield TEMPO .Molecular Structure Analysis
The molecular structure of TEMPO is characterized by the presence of four methyl groups that provide steric bulk around the oxygen . This steric crowding makes it physically difficult for the radical to react with another molecule .Chemical Reactions Analysis
TEMPO is widely used in the oxidation of several functional groups , particularly in the oxidation of primary and secondary alcohols . It is also used as a catalyst in various alcohol and polyol oxidation reactions . The TEMPO/NaClO/NaBr system is a recyclable oxidation system .Physical And Chemical Properties Analysis
TEMPO is an orange-red sublimable crystal or liquid that is soluble in water and organic solvents such as ethanol and benzene . It has a low toxicity and strong irritancy . Due to the steric effect of the four methyl groups, TEMPO is stable against light and heat .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions of TEMPO research could involve its use in living free radical polymerization . The adduct, 2,2,6,6-tetramethyl-1-(1-phenethyloxy)piperidine (TMPEP), smoothly undergoes thermal fragmentation at temperatures approaching 140° C to afford an active carbon radical capable of initiating polymerization and a passive mediating nitroxyl radical to reversibly cap and preserve the propagating polymer chain .
Eigenschaften
CAS-Nummer |
132416-36-5 |
|---|---|
Produktname |
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol |
Molekularformel |
C17H27NO2 |
Molekulargewicht |
277.408 |
IUPAC-Name |
1-phenyl-2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyethanol |
InChI |
InChI=1S/C17H27NO2/c1-16(2)11-8-12-17(3,4)18(16)20-13-15(19)14-9-6-5-7-10-14/h5-7,9-10,15,19H,8,11-13H2,1-4H3 |
InChI-Schlüssel |
HTXYDPFOHWAMGH-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(N1OCC(C2=CC=CC=C2)O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-TERT-BUTYL-2,2,14,14-TETRAHOMO-2A,14A, DIOXACALIX[4]ARENE-TETRAACETIC ACID TETRA-TERT-BUTYL ESTER](/img/no-structure.png)
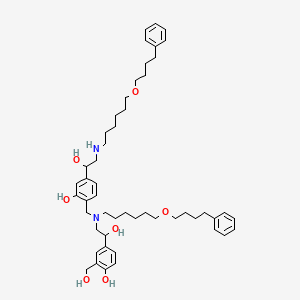
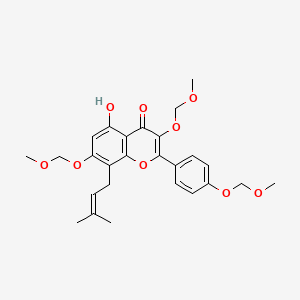
![3,5-Dihydroxy-7-(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-4H-1-benzopyran-4-one](/img/structure/B589567.png)
